molecular formula C22H19N3O B11938063 4'-(4-(2-Isoindolinyl)phenylazo)acetophenone CAS No. 184778-65-2

4'-(4-(2-Isoindolinyl)phenylazo)acetophenone

Cat. No.: B11938063
CAS No.: 184778-65-2
M. Wt: 341.4 g/mol
InChI Key: DOJCRFBRKUBSNL-UHFFFAOYSA-N
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Chemical Reactions Analysis

4’-(4-(2-Isoindolinyl)phenylazo)acetophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4’-(4-(2-Isoindolinyl)phenylazo)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4’-(4-(2-Isoindolinyl)phenylazo)acetophenone involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which then participate in various biochemical processes. These interactions can affect cellular functions and pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

4’-(4-(2-Isoindolinyl)phenylazo)acetophenone can be compared to other acetophenone derivatives, such as:

Properties

CAS No.

184778-65-2

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

1-[4-[[4-(1,3-dihydroisoindol-2-yl)phenyl]diazenyl]phenyl]ethanone

InChI

InChI=1S/C22H19N3O/c1-16(26)17-6-8-20(9-7-17)23-24-21-10-12-22(13-11-21)25-14-18-4-2-3-5-19(18)15-25/h2-13H,14-15H2,1H3

InChI Key

DOJCRFBRKUBSNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CC4=CC=CC=C4C3

Origin of Product

United States

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